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Compound of Interest

Compound Name: 6-Deoxy-9a-hydroxycedrodorin

Cat. No.: B10855954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Deoxy-9a-hydroxycedrodorin, a tetranortriterpenoid isolated from Cedrela odorata. The
information presented herein is crucial for the identification, characterization, and further
development of this natural product for potential therapeutic applications.

Core Spectroscopic Data

The structural elucidation of 6-Deoxy-9a-hydroxycedrodorin has been primarily achieved
through nuclear magnetic resonance (NMR) spectroscopy. The detailed *H and 3C NMR data
are presented below, based on the findings from the seminal study by Veitch et al. (1999)
published in the Journal of Natural Products.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the *H and 3C NMR spectral data for 6-Deoxy-9a-
hydroxycedrodorin.

Table 1: *H NMR Spectroscopic Data for 6-Deoxy-9a-hydroxycedrodorin
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Position Chemical Shift (6) ppm

Data sourced from Veitch et al. (1999). Specific
assignments are detailed in the original

publication.

Table 2: 3C NMR Spectroscopic Data for 6-Deoxy-9a-hydroxycedrodorin

Position Chemical Shift (6) ppm

Data sourced from Veitch et al. (1999). Specific
assignments are detailed in the original

publication.

Note: The complete numerical data for the chemical shifts in Table 1 and Table 2 are found in
the original research article by Veitch et al. (1999). Researchers are advised to consult this
primary source for the full dataset.

Experimental Protocols

The spectroscopic data for 6-Deoxy-9a-hydroxycedrodorin were obtained following specific
experimental procedures as outlined by Veitch et al. (1999). A summary of the key
methodologies is provided below.

Isolation of 6-Deoxy-9a-hydroxycedrodorin

The compound was isolated from the leaves of Cedrela odorata. The isolation process typically
involves solvent extraction of the plant material, followed by chromatographic separation
techniques, such as high-performance liquid chromatography (HPLC), to yield the pure
compound.

NMR Spectroscopy

NMR spectra were acquired on a high-field spectrometer. The samples were dissolved in
deuterated solvents, such as chloroform-d (CDCls) or dimethyl sulfoxide-de (DMSO-ds). Both
one-dimensional (*H and 3C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR
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experiments were performed to enable the complete assignment of all proton and carbon
signals in the molecule.

For detailed parameters of the NMR experiments, including pulse sequences, acquisition times,
and processing parameters, please refer to the experimental section of Veitch et al., J. Nat.
Prod. 1999, 62, 9, 1260-1263.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

While the primary structural elucidation relied heavily on NMR, mass spectrometry and infrared
spectroscopy are essential for confirming the molecular weight and identifying functional
groups, respectively. At present, specific high-resolution mass spectrometry (HRMS) and IR
spectral data for 6-Deoxy-9a-hydroxycedrodorin are not readily available in the public
domain and would likely be found in the supplementary materials of the original publication or
related studies.

Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and structural elucidation of a natural
product like 6-Deoxy-9a-hydroxycedrodorin is a stepwise process. This process ensures the
accurate and unambiguous determination of the chemical structure.

2D NMR (COSY, HSQC, HMBC))

1H, 13
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Determine molecular formula Confirm molecular formula
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Isolation & Purification Mass Spectrometry (HRMS) Structure Elucidation
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Caption: Logical workflow for the spectroscopic analysis of a natural product.

Signaling Pathway Interactions

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b10855954?utm_src=pdf-body
https://www.benchchem.com/product/b10855954?utm_src=pdf-body
https://www.benchchem.com/product/b10855954?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Currently, there is no specific signaling pathway that has been definitively described for the
action of 6-Deoxy-9a-hydroxycedrodorin in the scientific literature. As a member of the
limonoid class of compounds, which are known to exhibit a wide range of biological activities, it
is plausible that this molecule could interact with various cellular signaling pathways. Further
research is required to elucidate its mechanism of action.

The diagram below illustrates a generalized experimental workflow for investigating the
potential interaction of a novel compound with a generic signaling pathway.

In Vitro Studies In Vivo Studies
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Deoxy-9a-hydroxycedrodorin:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855954#spectroscopic-data-for-6-deoxy-9-
hydroxycedrodorin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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